Sorbitan trioleate-CP
Overview
Description
Sorbitan trioleate-CP: is a non-ionic surfactant and emulsifier derived from the esterification of sorbitol and oleic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying properties and compatibility with a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan trioleate-CP is synthesized through the esterification of sorbitol with oleic acid. The process involves mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at room temperature and then heated to a specific temperature. The reaction is maintained until the acid value is reduced to 8-9 mgKOH/g, after which the product is cooled and discharged .
Industrial Production Methods: In industrial settings, the preparation of this compound involves adding a neutral catalyst, oleic acid, and sorbitol in a reactor. The temperature is increased to a constant value, and the reaction is maintained until the acid value is qualified. The product is then cooled and discharged, resulting in a clear, light-colored liquid with good flowability and stable quality .
Chemical Reactions Analysis
Types of Reactions: Sorbitan trioleate-CP undergoes various chemical reactions, including esterification, hydrolysis, and oxidation. It is known for its stability and resistance to hydrolysis under normal conditions .
Common Reagents and Conditions:
Esterification: Sorbitol and oleic acid are the primary reagents, with catalysts such as sulfuric acid or p-toluenesulfonic acid used to facilitate the reaction.
Hydrolysis: This reaction can occur in the presence of water and an acid or base catalyst, leading to the breakdown of the ester bonds.
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Major Products Formed:
Esterification: The primary product is this compound.
Hydrolysis: The products include sorbitol and oleic acid.
Oxidation: The products depend on the specific oxidizing agents used and the reaction conditions.
Scientific Research Applications
Sorbitan trioleate-CP has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sorbitan trioleate-CP involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in various formulations. The molecular targets and pathways involved include the interaction with lipid bilayers and the stabilization of protein structures .
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan tristearate
- Polysorbate 80
- Polysorbate 20
Comparison: Sorbitan trioleate-CP is unique due to its specific combination of sorbitol and oleic acid, which provides it with distinct emulsifying properties. Compared to sorbitan monostearate and sorbitan tristearate, this compound has a higher hydrophilic-lipophilic balance (HLB) value, making it more effective in stabilizing oil-in-water emulsions . Polysorbates, such as polysorbate 80 and polysorbate 20, are ethoxylated derivatives of sorbitan esters and have different surfactant properties, including higher solubility in water .
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-bis[[(Z)-octadec-9-enoyl]oxy]oxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRGEMZNWHCGA-PDKVEDEMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891917 | |
Record name | 1,4-Anhydro-2,3,6-tri-O-(9Z)-octadec-9-enoyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20891917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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